Vonoprazan Impurity 1

Description

General Overview of Impurities in Active Pharmaceutical Ingredients (APIs)

Impurities in pharmaceuticals are unwanted chemicals that remain with the active ingredients or develop during formulation or upon aging. iajps.com Even in small amounts, these substances can potentially impact the efficacy and safety of the final drug product. iajps.comoceanicpharmachem.com The process of identifying, quantifying, and characterizing impurities in APIs is known as impurity profiling, a critical step in ensuring drug safety and stability. pharmaffiliates.com

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) categorizes impurities into three main types: ich.orgpharmaguideline.com

Organic Impurities : These are process-related or drug-related substances that can arise during the manufacturing process or storage. ich.orgyoutube.com They can include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. ich.orgfda.gov

Inorganic Impurities : Resulting from the manufacturing process, these are often known and identified substances. ich.org Examples include reagents, ligands, catalysts, heavy metals, other residual metals, inorganic salts, and filter aids. iajps.comich.org

Residual Solvents : These are organic or inorganic liquids used during the synthesis of an API that are not completely removed by practical manufacturing techniques. ich.orgich.org Their levels are strictly controlled based on their toxicity. ich.org

| Impurity Class | Description | Examples |

|---|---|---|

| Organic Impurities | Process- and drug-related unwanted chemicals. Can be identified or unidentified, volatile or non-volatile. ich.orgyoutube.com | Starting materials, by-products, intermediates, degradation products, reagents. ich.org |

| Inorganic Impurities | Typically derive from the manufacturing process and are usually known and identified. iajps.comich.org | Reagents, heavy metals, inorganic salts, filter aids, catalysts. ich.org |

| Residual Solvents | Organic or inorganic liquids used as vehicles during synthesis. ich.orgich.org | Class 1 (to be avoided, e.g., Benzene), Class 2 (to be limited, e.g., Acetonitrile), Class 3 (low toxic potential, e.g., Ethanol). ich.orgpharmagrowthhub.com |

A robust regulatory framework is essential for controlling pharmaceutical impurities to ensure patient safety. pharmaffiliates.com The ICH has established pivotal guidelines that are recognized globally. ich.org

ICH Q3A(R2) - Impurities in New Drug Substances : This guideline provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgeuropa.eu It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. youtube.com For a maximum daily dose of up to 2g/day, the reporting threshold is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15%. pharmaffiliates.comyoutube.com

ICH Q3B(R2) - Impurities in New Drug Products : Complementary to Q3A, this guideline focuses on impurities that are classified as degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system. europa.eu

ICH Q3C(R8) - Guideline for Residual Solvents : This guideline recommends acceptable amounts of residual solvents in pharmaceuticals based on a risk assessment. ich.orgeuropa.eu Solvents are categorized into three classes based on their toxicity potential. ich.orgich.org

ICH Q3D(R2) - Guideline for Elemental Impurities : This guideline establishes permitted daily exposures for 24 elemental impurities that may be present in drug products. pharmagrowthhub.comich.org

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted these ICH guidelines, making them a cornerstone of pharmaceutical quality control. fda.goveuropa.eueuropa.eu

| ICH Guideline | Focus Area | Key Provisions |

|---|---|---|

| Q3A(R2) | Impurities in New Drug Substances (APIs) | Sets thresholds for reporting (0.05%), identification (0.10%), and qualification (0.15%) for APIs with daily doses ≤2g. pharmaffiliates.comyoutube.com |

| Q3B(R2) | Impurities in New Drug Products | Addresses degradation products and reaction products of the API with excipients or packaging. europa.eu |

| Q3C(R8) | Residual Solvents | Classifies solvents by risk (Class 1, 2, 3) and sets acceptable limits based on Permitted Daily Exposure (PDE). ich.orgich.org |

| Q3D(R2) | Elemental Impurities | Establishes limits for elemental impurities (e.g., heavy metals) based on their toxicity and route of administration. pharmagrowthhub.comich.org |

Overview of Vonoprazan (B1684036) as an Active Pharmaceutical Ingredient

Vonoprazan, a potassium-competitive acid blocker (P-CAB), is used for the treatment of acid-related disorders. researchgate.netpharmaffiliates.com Unlike traditional proton pump inhibitors, it inhibits the H+, K+-ATPase in a reversible, potassium-competitive manner. The chemical synthesis of Vonoprazan is a multi-step process, and like any synthetic API, it is susceptible to the formation of various impurities that must be carefully controlled.

Several synthetic routes for Vonoprazan have been developed, each with its own potential to generate specific process-related impurities. A common approach begins with 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, which is reacted with pyridine-3-sulfonyl chloride, followed by reductive amination with methylamine to yield the Vonoprazan free base. sci-hub.segoogle.com

Potential impurities can arise from various stages:

Starting Materials and Intermediates : Unreacted starting materials like 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde or intermediates can carry through to the final product. researchgate.net

By-products of Reactions : Side reactions during the sulfonation or reductive amination steps can lead to the formation of structural analogs and other related substances. researchgate.netgoogle.com For example, an impurity identified as 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine has been reported. researchgate.net

Reagents and Catalysts : Reagents used in the process, if not completely removed, can remain as impurities. pharmaguideline.com

Degradation : Vonoprazan can degrade under certain stress conditions, such as in alkaline and oxidative environments, leading to the formation of degradation products. researchgate.net

The control of impurities in Vonoprazan is paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical product. researchgate.netscirp.org A comprehensive impurity profile is essential for regulatory submissions and is a key aspect of Quality by Design (QbD) in pharmaceutical development. pharmaffiliates.comdntb.gov.ua

Effective quality assurance relies on:

Robust Analytical Methods : Sensitive and specific analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), are required to detect, quantify, and separate Vonoprazan from all its potential process-related and degradation impurities. researchgate.netsemanticscholar.orggoogle.com Validation of these methods according to ICH Q2 guidelines is crucial to ensure they are suitable for their intended purpose. ich.orgeuropa.eu

Process Optimization : Manufacturing processes are optimized to minimize the formation of impurities. pharmaguideline.com This can involve modifying reaction conditions such as temperature, pH, and solvent choice to reduce the generation of by-products. pharmaguideline.com

Setting Specifications : Based on the data from batch analyses and stability studies, specifications are established that include a list of identified and unidentified impurities with specific acceptance criteria. ich.orgyoutube.com Any impurity present above the identification threshold must be structurally characterized. ich.org

Stability Studies : Forced degradation studies help identify likely degradation products that can form under storage and shipping conditions, ensuring the stability and quality of the drug over its shelf life. pharmaguideline.comresearchgate.net

By thoroughly understanding the synthetic pathway and potential degradation routes, manufacturers can implement targeted control strategies to produce high-purity Vonoprazan, meeting the stringent requirements of regulatory authorities and ensuring patient safety. ich.orgcontractpharma.com

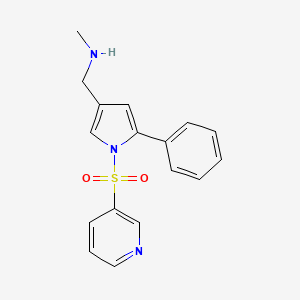

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(5-phenyl-1-pyridin-3-ylsulfonylpyrrol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-18-11-14-10-17(15-6-3-2-4-7-15)20(13-14)23(21,22)16-8-5-9-19-12-16/h2-10,12-13,18H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHAQNMEDLAMGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Characterization of Vonoprazan Impurity 1

Methodological Approaches for Impurity Identification

The process of identifying and confirming the structure of an unknown impurity is a multi-step analytical endeavor. For Vonoprazan (B1684036) Impurity 1, researchers employed a combination of powerful spectroscopic and chromatographic techniques to move from initial detection to definitive structural confirmation. nih.govresearchgate.net This systematic approach ensures a high degree of confidence in the final identified structure.

| Analytical Technique | Purpose in Structural Elucidation |

|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Initial detection, separation, and determination of molecular weight. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular framework and atom connectivity for definitive structure confirmation. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. |

| Reference Standard Synthesis | Final confirmation of the proposed structure by comparing analytical data of the synthesized compound with the isolated impurity. |

Application of Liquid Chromatography Coupled with Mass Spectrometry (LC-MS)

The initial detection of impurities in Vonoprazan fumarate (B1241708) was accomplished using High-Performance Liquid Chromatography (HPLC). nih.gov This technique is adept at separating the main compound from other related substances present in the sample. nih.gov In one study, HPLC analysis revealed the presence of six distinct impurities in Vonoprazan fumarate. nih.govresearchgate.net

Following separation by LC, Mass Spectrometry (MS) was employed to identify these impurities. nih.govresearchgate.net LC-MS is a powerful hyphenated technique that provides the molecular weight of the separated components. nih.gov This combination is crucial for the initial stages of impurity profiling, offering vital clues about the molecular formula of unknown substances. researchgate.netnih.gov The stability of this compound is also typically assessed using methods like HPLC and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

While LC-MS provides the molecular weight, it does not reveal the exact arrangement of atoms. For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy was utilized. nih.govresearchgate.net Following the initial identification and subsequent synthesis of the suspected impurity, NMR analysis provides a detailed map of the molecule's carbon-hydrogen framework. researchgate.net This detailed spectroscopic analysis is essential for unambiguously elucidating the precise structure of the impurities. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

To further corroborate the proposed structure, Infrared (IR) spectroscopy was used. nih.govresearchgate.net This technique is particularly useful for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation, researchers can confirm the presence of key structural components, which complements the data obtained from MS and NMR, leading to a comprehensive characterization of the impurity's structure. nih.govresearchgate.net

Confirmation by Reference Standard Synthesis

The ultimate confirmation of an impurity's structure comes from direct comparison with a synthesized reference standard. nih.govresearchgate.net Researchers synthesized the compound they believed to be this compound based on the initial spectroscopic data. nih.govresearchgate.net The analytical data (including MS, NMR, and IR spectra) of this newly synthesized compound were then compared to the data from the impurity isolated from the Vonoprazan fumarate sample. A perfect match confirms the structure unequivocally. nih.govresearchgate.net The availability of such reference standards is critical for quality control, method validation, and stability studies in pharmaceutical manufacturing. synzeal.com

Confirmed and Proposed Chemical Structures of this compound

Based on the comprehensive data gathered from the analytical methods described above, the structure of a previously unknown impurity was elucidated. nih.govresearchgate.netsemanticscholar.org

1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine (A newly identified compound)

Through the combined application of LC-MS, NMR, IR, and the synthesis of a reference standard, a previously unknown process-related impurity in Vonoprazan fumarate was identified as 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine. nih.govresearchgate.netsemanticscholar.org This substance was confirmed to be a new compound, highlighting the importance of thorough impurity profiling in drug development. nih.govresearchgate.net

| Identifier | Information |

|---|---|

| Chemical Name | 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N,N-dimethylmethanamine* |

| Molecular Formula | C18H18FN3O2S |

| Molecular Weight | 359.42 g/mol |

| Status | Newly identified process-related impurity of Vonoprazan. nih.govresearchgate.net |

Note: The systematic IUPAC name is 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N,N-dimethylmethanamine. The name provided in the source literature and section heading, "N-methyldimethylamine," is used for consistency with the primary references. nih.govresearchgate.net

Origins and Formation Mechanisms of Vonoprazan Impurity 1

Process-Related Formation Pathways

Process-related impurities are substances that are generated during the synthesis of the active pharmaceutical ingredient (API). nih.govsemanticscholar.orgscience.gov Their formation is often linked to the specific chemical reactions, raw materials, and conditions used in the manufacturing process.

The primary synthesis of Vonoprazan (B1684036) involves a series of complex chemical reactions. During these steps, unintended side reactions can occur, leading to the formation of impurities. Research indicates that Vonoprazan Impurity 1 can be formed from the reaction of a key intermediate with methylamine. daneshyari.com This specific side reaction is a notable pathway for the generation of this impurity during the synthesis process. nih.govdaneshyari.com

The purity of the starting materials and intermediates is a crucial factor in controlling the impurity profile of the final product. If the raw materials used in the Vonoprazan synthesis are not sufficiently pure, they can introduce unwanted substances that may persist through the manufacturing process. google.com Similarly, intermediates that are not fully purified between steps can carry over unreacted materials or by-products, which may contribute to the formation of impurities like Impurity 1 in subsequent reactions. google.com The presence of unreacted starting materials and intermediates has been noted as a potential source of impurities in the final Vonoprazan fumarate (B1241708) samples. daneshyari.com

Chemical reactions rarely proceed to 100% completion. Incomplete reaction kinetics can result in the presence of unreacted starting materials or intermediates in the reaction mixture. These unreacted species can then participate in side reactions or remain as impurities in the final product. The generation of by-products is a common outcome of complex organic syntheses, and these by-products must be effectively removed to ensure the purity of the API. daneshyari.com

The conditions under which a chemical reaction is carried out—such as temperature, pressure, and the choice of reagents—can significantly influence the formation of impurities. In the synthesis of Vonoprazan, certain steps, like reduction processes, are particularly sensitive. For example, some synthesis routes involve the reduction of a cyano group to an aldehyde. This reaction can be difficult to control, as the aldehyde can be easily further reduced to an alcohol, or the cyano group can be directly reduced to form an amine, leading to a complex mixture of products. google.com The stability of intermediates is also critical; some intermediates in the Vonoprazan synthesis are unstable and can degrade if not handled properly, for instance, during prolonged evaporation at elevated temperatures. nih.gov

To minimize the presence of Impurity 1 and other related substances, several strategies are employed during process development.

Specialized Purification Techniques: When impurities are difficult to remove through standard methods like recrystallization, specialized techniques can be developed. For certain Vonoprazan impurities, a method involving the formation of a Vonoprazan hydrobromide salt has been shown to have good selectivity, allowing for their effective removal. google.com

Analytical Method Development: The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), is essential. These methods allow for the detection and quantification of all possible process-related impurities and degradation products, ensuring the quality and safety of the bulk drug. daneshyari.comnih.gov Such methods are crucial for process development and quality assurance. researchgate.net

Table 1: Strategies for Impurity Control

| Strategy | Description | Key Advantage |

|---|---|---|

| Alternative Synthesis | Development of novel, efficient synthetic pathways. | Provides an inherently cleaner impurity profile from the outset. researchgate.netfigshare.com |

| Selective Salt Formation | Formation of an intermediate salt (e.g., hydrobromide) to selectively precipitate and remove specific impurities. | Effective for removing impurities that are difficult to separate by conventional crystallization. google.com |

| Advanced Analytical Monitoring | Use of stability-indicating HPLC methods to separate and quantify raw materials, by-products, and degradants. | Enables precise process control and quality assurance of the final API. daneshyari.comnih.gov |

Side Reactions During Main Synthesis Route of Vonoprazan

Degradation-Related Formation Pathways

Impurities can also form after the API has been synthesized, through degradation caused by exposure to various environmental conditions. Forced degradation studies are conducted to understand the stability of a drug substance and to identify potential degradation products. nih.govresearchgate.net

For Vonoprazan, these studies have shown that the drug is susceptible to degradation under specific conditions. Notably, this compound has been identified as a degradation product. daneshyari.com Forced degradation studies confirmed that Impurity 1 is formed when Vonoprazan is subjected to basic (alkaline) conditions. daneshyari.com Multiple studies corroborate that Vonoprazan undergoes significant degradation under alkaline and oxidative stress, while it remains stable under acidic, thermal, and photolytic conditions. nih.govresearchgate.netnih.gov

Table 2: Vonoprazan Stability Under Forced Degradation Conditions

| Stress Condition | Stability of Vonoprazan | Formation of Impurity 1 |

|---|---|---|

| Alkaline (Base) Hydrolysis | Significant Degradation nih.govresearchgate.net | Confirmed Degradation Product daneshyari.com |

| Oxidative | Significant Degradation nih.govresearchgate.net | Not specified as Impurity 1 |

| Acidic Hydrolysis | Stable nih.govresearchgate.net | Not Formed |

| Thermal | Stable nih.govresearchgate.net | Not Formed |

| Photolytic | Stable nih.govresearchgate.net | Not Formed |

Forced Degradation Studies and Identification of Stressors

Forced degradation, or stress testing, is essential for identifying the potential degradation products of a drug substance, which in turn helps in developing stability-indicating analytical methods. researchgate.net Studies on Vonoprazan have systematically evaluated its stability under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines. researchgate.netnih.gov These investigations have consistently shown that Vonoprazan is susceptible to degradation under specific conditions while remaining stable under others.

The primary stressors identified as causing significant degradation of Vonoprazan are alkaline hydrolysis and oxidation. researchgate.netnih.govsamipubco.com In contrast, the compound has demonstrated notable stability when subjected to acidic, thermal, and photolytic stress. researchgate.netnih.govsamipubco.com This differential stability is crucial for understanding the pathways through which impurities, including this compound, are formed.

| Stress Condition | Observation | Reference |

|---|---|---|

| Alkaline Hydrolysis | Significant degradation observed (e.g., 62.48% degradation) | researchgate.netnih.govsamipubco.com |

| Oxidative Stress | Significant degradation observed | researchgate.netnih.govsamipubco.com |

| Acidic Hydrolysis | Stable | researchgate.netnih.govsamipubco.com |

| Thermal Stress | Stable | researchgate.netnih.govsamipubco.com |

| Photolytic Stress | Stable | researchgate.netnih.govsamipubco.com |

Mechanisms under Alkaline Hydrolytic Stress

Vonoprazan demonstrates marked instability under alkaline conditions. researchgate.netsamipubco.com Studies have shown that significant degradation occurs when the drug is exposed to a basic medium, with one study reporting as much as 62.48% degradation. researchgate.net The degradation process under alkaline stress has been found to follow first-order kinetics. nih.gov High-performance thin-layer chromatography (HPTLC) coupled with mass spectrometry (MS) has been employed to identify the structure of the resulting degradants. nih.gov Research has confirmed that this compound is a base degradation product of Vonoprazan. daneshyari.com The alkaline environment likely facilitates the hydrolysis of susceptible functional groups within the Vonoprazan molecule, leading to the formation of this specific impurity.

Mechanisms under Oxidative Stress

Exposure to oxidative conditions is another critical factor leading to the degradation of Vonoprazan. researchgate.netnih.govsamipubco.com The presence of oxidizing agents promotes the formation of various degradation products. While the precise structure of all oxidative degradants is a subject of ongoing investigation, it is understood that the pyrrole (B145914) ring and other electron-rich moieties in the Vonoprazan structure are potential sites for oxidation. One study speculated that another impurity, Imp-9, is an oxidative degradation product of Vonoprazan, which was later confirmed through degradation testing. daneshyari.com

Stability under Acidic, Thermal, and Photolytic Conditions

In stark contrast to its lability in alkaline and oxidative environments, Vonoprazan is remarkably stable under acidic, thermal, and photolytic stress. researchgate.netnih.govsamipubco.com As a pyrrole derivative, Vonoprazan was specifically designed to resist acidic conditions, a key feature for its mechanism of action as a P-CAB. samipubco.com This inherent acid stability prevents its degradation in the highly acidic environment of the stomach. samipubco.com Furthermore, exposure to high temperatures and light (both in solid and liquid states) does not cause significant degradation, highlighting the robust nature of the molecule under these specific conditions. researchgate.net This stability is beneficial for the formulation and storage of the final drug product.

Proposed Degradation Mechanisms Leading to this compound

The formation of this compound has been linked to both the manufacturing process and degradation. One proposed mechanism suggests that during synthesis, a reaction intermediate (intermediate-1) may react with methylamine (CH3NH2) to form Impurity 1. daneshyari.com

Additionally, as established in forced degradation studies, Impurity 1 is a confirmed product of alkaline hydrolysis. daneshyari.com This dual origin highlights the importance of controlling both synthetic pathways and storage conditions to minimize the presence of this impurity in the final drug substance.

Comprehensive Impurity Profiling and Discovery of Novel Impurities

A comprehensive impurity profile is essential for ensuring the quality and safety of any pharmaceutical product. For Vonoprazan, various analytical techniques, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), have been utilized to separate, identify, and quantify process-related impurities and degradation products. nih.govnih.gov

One study identified six process-related impurities in Vonoprazan fumarate using LC-MS. nih.gov In another instance, a stability-indicating HPLC method was developed to resolve Vonoprazan from ten of its related substances, which included raw materials, by-products, and degradants. nih.gov Through these profiling efforts, a previously unknown impurity was structurally characterized as 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine. nih.gov Beyond standard impurities, research has also led to the discovery of novel cocrystals of Vonoprazan, which exhibit different stability and solubility profiles compared to the fumarate salt, demonstrating another avenue of physicochemical characterization. nih.govmdpi.com

Analytical Methodologies for Detection and Quantification of Vonoprazan Impurity 1

Advanced Chromatographic Techniques for Separation and Analysis

Chromatographic methods are central to the analysis of pharmaceutical impurities due to their high resolving power. For Vonoprazan (B1684036) Impurity 1, a range of sophisticated techniques, from High-Performance Liquid Chromatography (HPLC) to High-Performance Thin Layer Chromatography (HPTLC), have been developed to ensure its effective separation and quantification.

HPLC stands as the primary analytical tool for the quality control of Vonoprazan, offering robust and reliable quantification of its impurities. nih.gov The development of a stability-indicating HPLC method is crucial, as it must be able to separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products. daneshyari.comnih.gov The goal is to create a method that is simple, sensitive, and effective for routine use in quality control laboratories. daneshyari.com

The success of an HPLC separation is fundamentally dependent on the choice of the stationary phase. For the analysis of Vonoprazan and its impurities, including Impurity 1, reversed-phase columns are predominantly used. The selection process involves evaluating different column chemistries to achieve the best resolution and peak shape.

Commonly evaluated stationary phases include:

C18 (Octadecylsilane): This is the most widely used stationary phase due to its hydrophobicity, which provides excellent retention for a broad range of molecules. Several studies have successfully employed C18 columns, such as the Symmetry C18, Phenomenex Kinetex EVO C18, and Agilent 5 HC C18, for the separation of Vonoprazan and its related substances. researchgate.netresearchgate.netekb.eg The C18 chemistry is effective in separating impurities with slight differences in polarity from the parent drug.

Phenyl Columns: Columns with phenyl functional groups, like the Agilent ZORBAX SB-phenyl, offer alternative selectivity based on pi-pi interactions. google.com This can be particularly advantageous for separating aromatic compounds or structurally similar impurities where C18 columns may not provide adequate resolution.

Shielded RP18: Columns like the Waters XBridge Shield RP18 provide a different selectivity profile and can be effective in achieving separation of closely related compounds. daneshyari.com

The choice of column is critical because of the similar chemical structures and polarities of Vonoprazan and its impurities. daneshyari.com

| Stationary Phase Type | Specific Column Example | Dimensions | Particle Size | Reference |

|---|---|---|---|---|

| C18 | Phenomenex Kinetex EVO C18 | 250 mm × 4.6 mm | 5.0 µm | researchgate.net |

| C18 | Symmetry C18 | 150 mm × 4.6 mm | 3.0 µm | researchgate.net |

| C18 | Agilent 5 HC C18 | 150 mm x 4.6 mm | 5 µm | ekb.eg |

| Phenyl | Agilent ZORBAX SB-phenyl | 250 mm x 4.6 mm | 5 µm | google.com |

The mobile phase composition is systematically optimized to achieve efficient separation of Vonoprazan from Impurity 1 and other related substances. This involves adjusting the organic modifier, aqueous phase pH, and buffer type. Both isocratic and gradient elution methods are employed.

Organic Solvents: Acetonitrile and methanol (B129727) are the most common organic modifiers used. Their ratio with the aqueous phase is adjusted to control the retention time and resolution of the analytes. daneshyari.comresearchgate.net

Aqueous Phase and pH: The aqueous phase typically consists of a buffer solution to control the pH, which is critical for achieving consistent retention times and peak shapes, especially for ionizable compounds. Buffers such as sodium phosphate (B84403), ammonium (B1175870) formate, and formic acid solutions are frequently used. researchgate.netresearchgate.netgoogle.com For instance, one method utilized a mobile phase of 0.03 M sodium phosphate buffer (pH 6.5) mixed with methanol and acetonitrile. nih.gov Another used an aqueous solution containing triethylamine (B128534) and trifluoroacetic acid. google.com

Gradient Elution: Due to the presence of multiple impurities with varying polarities, a gradient elution program is often necessary. This involves changing the mobile phase composition during the analytical run to ensure that all impurities, including early and late eluting ones, are well-resolved from the main Vonoprazan peak. daneshyari.comresearchgate.net

| Mobile Phase A | Mobile Phase B | Elution Mode | Reference |

|---|---|---|---|

| 0.03 M Sodium Phosphate Buffer (pH 6.5) - Methanol - Acetonitrile (72:25:3, v/v/v) | 0.03 M Sodium Phosphate Buffer (pH 6.5) - Acetonitrile (30:70, v/v) | Gradient | researchgate.net |

| Ammonium Formate (pH 3.0) | Ethanol | Gradient | researchgate.net |

| Buffer (Potassium Dihydrogen Phosphate and Sodium Dihydrogen Phosphate, pH 6.8) | Acetonitrile (in a 65:35 v/v ratio with buffer) | Isocratic | ekb.eg |

| 0.1% Formic Acid in Water | Acetonitrile | Isocratic | google.com |

| Aqueous solution with 0.1% Triethylamine and 0.1% Trifluoroacetic Acid | Acetonitrile solution with 0.1% Triethylamine and 0.1% Trifluoroacetic Acid | Not Specified | google.com |

The selection of an appropriate detection wavelength is vital for achieving high sensitivity for all impurities. A UV-Vis spectrophotometric detector is commonly used for this purpose. The optimization process typically involves scanning the UV absorption spectra of Vonoprazan and its impurities to find a wavelength where all compounds exhibit significant absorbance. daneshyari.com This ensures that even trace levels of impurities can be detected and quantified accurately. Wavelengths are often tried between 210 nm and 240 nm. ekb.eg

| Detection Wavelength | Rationale / Observation | Reference |

|---|---|---|

| 230 nm | Vonoprazan and its impurities showed significant UV absorbance at this wavelength. | daneshyari.comnih.gov |

| 225 nm | The best peak response and signal-to-noise ratio were obtained at this wavelength. | ekb.egekb.eg |

| 254 nm | Selected as the preferred detection wavelength in a specific HPLC method. | google.com |

For the identification of unknown impurities and the quantification of impurities at very low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.

LC-MS was instrumental in the initial identification of six process-related impurities in Vonoprazan fumarate (B1241708). researchgate.netsemanticscholar.org For trace-level analysis, such as for genotoxic impurities like N-nitroso vonoprazan, LC-MS/MS provides the necessary sensitivity to reach low limits of detection (LOD) and quantification (LOQ). tandfonline.com For example, a method for N-nitroso vonoprazan achieved an LOD of 0.5 ng/mL and an LOQ of 1.0 ng/mL, demonstrating the power of this technique for ensuring pharmaceutical safety. tandfonline.com While these trace analysis methods are highly effective, they are often considered too complex and expensive for routine quality control of bulk materials. daneshyari.comresearchgate.net

High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, more cost-effective, and high-throughput alternative to HPLC for the quantification of Vonoprazan and its impurities. This method has been successfully developed and validated for the analysis of Vonoprazan Fumarate.

In a typical HPTLC method, aluminum plates pre-coated with silica (B1680970) gel 60 F254 are used as the stationary phase. nih.gov The separation is achieved using an optimized mobile phase, such as a mixture of Methanol, Toluene, and Triethylamine (6:4:0.1 v/v/v). nih.gov Detection is carried out using a densitometer at a specific wavelength, for example, 267 nm. nih.gov The method can be validated according to ICH guidelines for linearity, precision, and accuracy, making it suitable for routine quality control. nih.govijirt.org HPTLC has also been coupled with mass spectrometry (HPTLC/MS) to identify the structure of degradation products formed under stress conditions. nih.gov

Development and Optimization of High-Performance Liquid Chromatography (HPLC) Methods

Method Validation in Adherence to International Regulatory Guidelines (e.g., ICH)

The validation of analytical methods is a critical requirement for the quality control of pharmaceutical substances. For Vonoprazan and its impurities, including Vonoprazan Impurity 1, methodologies are rigorously validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. nih.govresearchgate.net A comprehensive validation process confirms that the analytical procedure is specific, linear, sensitive, accurate, precise, robust, and stability-indicating. nih.govresearchgate.net

Assessment of Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. veterinaria.org In the analysis of this compound, specificity is typically demonstrated through forced degradation studies and the analysis of spiked placebo samples. nih.gov

One developed High-Performance Liquid Chromatography (HPLC) method demonstrated specificity by subjecting Vonoprazan to various stress conditions, including acid, base, oxidation, heat, and light. nih.govresearchgate.net The results showed that degradation products did not interfere with the quantification of Vonoprazan or its ten related impurities, including Impurity 1. nih.gov The chromatographic peaks for all analytes were well-separated from each other and from any degradants, confirming the method's selectivity. daneshyari.com The use of a photodiode array (PDA) detector further establishes peak purity, ensuring that the chromatographic peak of each impurity is attributable to a single component.

Determination of Linearity across Concentration Ranges

Linearity demonstrates that the results obtained by an analytical method are directly proportional to the concentration of the analyte in the sample within a given range. For impurity quantification, this is crucial for accurately determining the level of impurities in a drug substance.

Validation studies for HPLC methods used to quantify this compound have established linearity over a specific concentration range. researchgate.netnih.gov The relationship between the concentration and the detector response (e.g., peak area) is evaluated by linear regression analysis. A high correlation coefficient (R²) is required to demonstrate a strong linear relationship. ijirt.org For instance, a method developed for Vonoprazan and its related substances was validated for linearity as per ICH guidelines. nih.gov

Table 1: Example Linearity Data for an Analytical Method

This table is representative of data presented in validation studies.

| Parameter | Result |

| Analyte | This compound |

| Concentration Range | LOQ to 150% of specification limit |

| Correlation Coefficient (R²) | ≥ 0.999 |

| Regression Equation | y = mx + c |

Establishment of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. tandfonline.com These parameters define the sensitivity of the analytical method.

For methods analyzing this compound, the LOD and LOQ are established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. veterinaria.orgtandfonline.com The performance of developed HPLC methods has been validated to include the determination of LOD and LOQ for Vonoprazan and its impurities, ensuring the method is sensitive enough for quality control purposes. nih.govresearchgate.netnih.gov

Table 2: Representative LOD and LOQ Values

Values are illustrative based on typical analytical method performance.

| Parameter | Method | Typical Value (as % of test concentration) |

| LOD | HPLC | 0.015% |

| LOQ | HPLC | 0.05% |

Evaluation of Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using the recovery study by spiking a known amount of the impurity into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). veterinaria.org

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility. ijirt.org The precision is expressed as the relative standard deviation (%RSD) of a series of measurements. veterinaria.org For methods analyzing this compound, accuracy is demonstrated by recovery percentages within an acceptable range (e.g., 98.0% to 102.0%), and precision is confirmed by %RSD values of less than 2%. veterinaria.orgijirt.orgijirt.org

Table 3: Summary of Accuracy and Precision Validation Data

This table represents typical acceptance criteria and results from method validation studies.

| Validation Parameter | Specification Level | Acceptance Criteria |

| Accuracy (% Recovery) | LOQ, 100%, 150% | 90.0% - 110.0% |

| Precision (% RSD) | ||

| - Repeatability | 100% | NMT 5.0% |

| - Intermediate Precision | 100% | NMT 10.0% |

Demonstration of Stability-Indicating Capabilities

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes with time in the corresponding properties of the drug substance and drug product. A SIAM accurately measures the active ingredient content without interference from degradation products, impurities, and excipients. daneshyari.com

The stability-indicating nature of HPLC methods for Vonoprazan is established through forced degradation studies. nih.govveterinaria.org Vonoprazan is subjected to stress conditions such as hydrolysis (acidic and alkaline), oxidation, heat, and photolysis. nih.govresearchgate.net Significant degradation of Vonoprazan has been observed under alkaline and oxidative stress conditions. nih.govresearchgate.net The developed methods were able to separate all degradation products from the parent drug and its known impurities, including Impurity 1. nih.gov This demonstrates that the method can be used for the analysis of stability samples to ensure the quality and safety of the drug substance over its shelf life. daneshyari.comnih.gov

Strategic Application of Validated Methods in Quality Control and Process Development

The strategic implementation of validated analytical methodologies is fundamental to ensuring the quality, safety, and efficacy of Vonoprazan. For impurities like this compound, these methods are not merely analytical tests but are integral components of a comprehensive control strategy. This strategy encompasses the entire lifecycle of the drug product, from the early stages of process development to routine quality control of the final product. The application of these methods allows for a deep understanding of impurity formation and provides the necessary tools for its control.

A robust quality control (QC) strategy for this compound relies on validated analytical procedures to ensure that the impurity is maintained at or below an acceptable level in the final drug substance and drug product. This involves routine testing of raw materials, in-process materials, and the finished product. A well-defined QC strategy will include specific testing protocols, sampling plans, and established acceptance criteria for this compound.

In process development, these analytical methods are invaluable for identifying and understanding the process parameters that influence the formation of this compound. By utilizing these methods, scientists can systematically evaluate the impact of different reaction conditions, such as temperature, pH, and reaction time, on the level of this impurity. This data-driven approach enables the optimization of the manufacturing process to minimize the formation of this compound, leading to a more robust and consistent manufacturing process.

Integration into Quality Control Strategy

The integration of a validated analytical method for this compound into a comprehensive quality control strategy is a critical step in ensuring the consistent quality of Vonoprazan. This integration involves establishing a routine testing schedule for the impurity at various stages of the manufacturing process, from incoming raw materials to the final drug product release.

In-Process Controls (IPCs): During the manufacturing of Vonoprazan, in-process controls are essential for monitoring the formation of this compound. By implementing at-line or on-line monitoring using validated analytical methods, manufacturers can track the level of the impurity in real-time or near-real-time. This allows for immediate intervention if the level of the impurity exceeds a predefined action limit, preventing the propagation of non-conforming material to subsequent processing steps.

Release Testing: For the final release of the Vonoprazan drug substance and drug product, the validated analytical method for this compound is a key component of the specification. The specification will include a defined test for the impurity and an acceptance criterion that must be met for the batch to be released for distribution.

The following table illustrates a typical integration of the analytical method for this compound into a quality control testing plan.

Table 1: Illustrative Quality Control Testing Plan for this compound

| Stage | Sample Type | Test | Acceptance Criteria | Frequency |

|---|---|---|---|---|

| Raw Material | Key Starting Material | Identification and Quantification of this compound | Not more than 0.10% | Each lot |

| In-Process Control | Reaction Mixture | Quantification of this compound | Not more than 0.5% | Each batch |

| Drug Substance | Final API | Identification and Quantification of this compound | Not more than 0.15% | Each batch |

| Drug Product | Finished Tablets | Identification and Quantification of this compound | Not more than 0.20% | Each batch |

Stability Studies: Validated stability-indicating methods are crucial for monitoring the levels of this compound over the shelf-life of the drug product. nih.gov These studies are performed under various storage conditions to ensure that the impurity does not increase to unacceptable levels over time. The data from these studies are used to establish the retest period for the drug substance and the shelf-life for the drug product.

Role in Process Understanding and Optimization

Validated analytical methods for this compound play a pivotal role in gaining a comprehensive understanding of the manufacturing process and in its subsequent optimization. By accurately quantifying the impurity at different stages and under various conditions, these methods provide the data necessary to identify the root causes of impurity formation.

Process Parameter Screening: During process development, design of experiments (DoE) can be employed in conjunction with the validated analytical method to systematically screen for critical process parameters (CPPs) that impact the formation of this compound. These parameters may include reaction temperature, pressure, stoichiometry of reactants, and catalyst loading.

Process Optimization: Once the CPPs are identified, the analytical method is used to gather data for process optimization studies. The goal of these studies is to define a design space within which the manufacturing process can operate consistently to produce Vonoprazan with a minimal level of Impurity 1.

The following table presents hypothetical data from a process optimization study, demonstrating how a validated analytical method can be used to assess the impact of reaction temperature and time on the formation of this compound.

Table 2: Hypothetical Data from a Process Optimization Study for this compound

| Experiment | Reaction Temperature (°C) | Reaction Time (hours) | This compound (%) |

|---|---|---|---|

| 1 | 60 | 4 | 0.25 |

| 2 | 60 | 8 | 0.35 |

| 3 | 70 | 4 | 0.40 |

| 4 | 70 | 8 | 0.60 |

| 5 | 65 | 6 | 0.30 |

The data in Table 2 suggests that lower reaction temperatures and shorter reaction times may be preferable to minimize the formation of this compound.

Continuous Process Verification: In a modern manufacturing environment, Process Analytical Technology (PAT) can be utilized to monitor and control the formation of impurities in real-time. stepscience.comnih.govfda.gov A validated analytical method for this compound can be integrated into a PAT system to provide continuous feedback on the process performance, ensuring that the level of the impurity remains within the defined control limits throughout the manufacturing run.

Control Strategies and Risk Assessment of Vonoprazan Impurity 1

Impurity Control in Pharmaceutical Manufacturing Processes

The management of impurities is a fundamental aspect of Good Manufacturing Practices (GMP) in the pharmaceutical industry. For Vonoprazan (B1684036), controlling impurities like Vonoprazan Impurity 1 involves a multi-faceted approach, beginning with the design of the synthesis and extending through to final product purification. nih.govresearchgate.net The primary goal is to minimize the presence of any substance that is not the active pharmaceutical ingredient (API) or an excipient in the final drug product.

Table 1: Chemical Identity of this compound

| Identifier | Information |

|---|---|

| Chemical Name | 1-(1-((1,6-dihydropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine synzeal.com |

| CAS Number | 2416241-95-5 synzeal.comaquigenbio.com |

| Molecular Formula | C17H18FN3O2S synzeal.comaquigenbio.com |

| Molecular Weight | 347.4 g/mol aquigenbio.comcleanchemlab.com |

The formation of impurities is often intrinsically linked to the chosen synthetic pathway for the API. Research into the synthesis of Vonoprazan has led to the development of various routes, with some being optimized to reduce the generation of process-related impurities. nih.govsci-hub.se One novel and practical synthesis of Vonoprazan fumarate (B1241708) starts from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate and proceeds through a four-step process. figshare.com This route is noted for its advantages in producing fewer by-products and having a more stable intermediate, which contributes to a more controllable impurity profile. sci-hub.sefigshare.com

Another approach involves the synthesis of Vonoprazan via an atom transfer radical cyclization (ATRC), which offers a different pathway to construct the core pyrrole (B145914) ring system. nih.gov The choice of reagents, solvents, and reaction conditions at each step is critical. For instance, in the final reductive amination step of some synthetic routes, a significant number of impurities can be generated. google.com Therefore, optimizing this step or choosing an alternative route that avoids such a transformation late in the synthesis can be a key strategy for impurity control. sci-hub.se By carefully selecting synthetic intermediates and reaction conditions, manufacturers can significantly limit the formation of this compound and other related substances. sci-hub.senih.gov

Even with an optimized synthetic route, trace amounts of impurities may still be present. Consequently, robust purification methods are essential. google.com High-performance liquid chromatography (HPLC) is a powerful analytical technique used to detect and quantify impurities in Vonoprazan. nih.govresearchgate.net For purification on a larger scale, techniques such as column chromatography and recrystallization are employed. google.com

One patented method for preparing low-impurity Vonoprazan fumarate involves converting the Vonoprazan base into its hydrobromide salt. google.comnih.gov This process has shown good selectivity in removing certain impurities that are difficult to eliminate through standard recrystallization of the free base or fumarate salt. google.com After the salt formation and purification, the hydrobromide is converted back to the free base, which is then used to produce the final high-purity Vonoprazan fumarate. google.comnih.gov This multi-step purification strategy can be particularly effective for impurities that have similar polarity and structure to the API. google.com

Role of this compound as a Pharmaceutical Reference Standard

This compound plays a crucial role as a pharmaceutical reference standard. synzeal.comaquigenbio.comcleanchemlab.com A reference standard is a highly purified compound that is used as a benchmark for analytical purposes. synzeal.comaquigenbio.com In the context of Vonoprazan manufacturing, a well-characterized standard of this compound is essential for several quality control applications. cleanchemlab.comsimsonpharma.com

These applications include:

Analytical Method Development: To create and refine analytical methods, such as HPLC, that can accurately detect and separate the impurity from the API. synzeal.comcleanchemlab.com

Method Validation (AMV): To validate that the analytical methods are accurate, precise, linear, and robust for quantifying the impurity. synzeal.com

Quality Control (QC) Testing: For routine testing of batches of Vonoprazan to ensure that the level of Impurity 1 does not exceed the established limits. aquigenbio.comcleanchemlab.com

Regulatory Submissions: To provide comprehensive data on impurity profiles in regulatory filings like Abbreviated New Drug Applications (ANDAs). aquigenbio.comcleanchemlab.com

By using this compound as a reference standard, pharmaceutical manufacturers can ensure the reliability and consistency of their quality control testing, which is a regulatory requirement. aquigenbio.comcleanchemlab.com

Implications for Drug Product Quality and Patient Safety

The presence of impurities in a drug product can potentially affect its quality and safety. Therefore, a thorough risk assessment is necessary for any impurity that may be present.

The potential toxicity of any pharmaceutical impurity is a significant concern. While specific toxicological data for this compound is not widely published in the provided search results, general principles for assessing the toxicity of impurities are well-established by regulatory bodies. The structure of an impurity is a key factor in this assessment. If the impurity is structurally similar to the API or has structural alerts for mutagenicity, further toxicological studies may be required. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines on the qualification of impurities, which involves gathering and evaluating data to establish a safe level for the impurity.

Regulatory agencies worldwide have strict guidelines for the control of impurities in pharmaceutical products. The ICH Q3A(R2) guideline, for example, provides a framework for identifying, qualifying, and setting limits for impurities in new drug substances. ich.org

The process for establishing acceptable limits involves:

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

Identification Threshold: The level at which the structure of the impurity must be determined.

Qualification Threshold: The level at which the impurity must be assessed for its toxicological potential.

Table 2: List of Compounds

| Compound Name |

|---|

| 1-(1-((1,6-dihydropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine |

| 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate |

| Vonoprazan |

| Vonoprazan fumarate |

Future Research Trajectories in Pharmaceutical Impurity Management

The landscape of impurity management is shifting from a reactive to a predictive and proactive paradigm. This evolution is driven by advancements in technology and a deeper understanding of the chemical processes involved in drug synthesis and degradation. Future research is aimed at creating more robust and efficient strategies for impurity control, with a significant emphasis on in silico methods and real-time process monitoring. The goal is to build quality into the manufacturing process from the earliest stages, a concept central to the Quality by Design (QbD) framework. bruker.comemanresearch.org

The prediction of potential impurities through computational modeling is a rapidly advancing field that promises to revolutionize pharmaceutical development. nih.gov By simulating reaction conditions and degradation pathways, these models can identify potential impurities, including novel ones, before they are detected in a laboratory setting.

In Silico Prediction and Artificial Intelligence (AI): In silico tools and artificial intelligence (AI) algorithms are becoming indispensable for predicting the formation of impurities. nih.gov Software platforms can now predict degradation pathways and potential impurities based on the chemical structure of the API and the reagents used in its synthesis. nih.govnih.gov AI-driven platforms can analyze complex chemical reactions and predict impurity structures with high accuracy, often in a matter of minutes. chemical.aichemical.ai This allows chemists to anticipate and mitigate the formation of unwanted by-products, such as this compound, by optimizing reaction conditions early in the development process. chemical.aichemical.ai

Mathematical Modeling: Mathematical modeling offers another powerful tool for understanding and controlling impurity formation. acs.orgresearchgate.net By developing dynamic models of manufacturing processes, researchers can perform in silico sensitivity analyses to understand how different process parameters impact product quality and impurity levels. acs.org These models can help identify critical process parameters and establish optimal operating ranges to minimize the formation of impurities like this compound, ensuring the final product meets stringent quality standards. acs.org

Table 1: Comparison of Computational and Predictive Modeling Approaches

| Modeling Approach | Description | Key Advantages | Application in Impurity Management |

|---|---|---|---|

| AI-Driven Prediction | Utilizes artificial intelligence and machine learning algorithms to analyze reactions and predict potential impurities. chemical.aichemrxiv.org | High accuracy (>90%), rapid structural elucidation, ability to predict formation pathways. chemical.aichemical.ai | Early detection and mitigation of unwanted by-products, optimization of synthesis routes. chemical.aichemrxiv.org |

| In Silico Degradation Prediction | Software-based prediction of degradation pathways and resulting impurities under various stress conditions. nih.govnih.gov | Proactive identification of potential degradants, aids in designing forced degradation studies. nih.govnih.gov | Assessing the stability of the drug substance and predicting the formation of degradation-related impurities. |

| Mathematical Modeling | Development of dynamic system models to simulate manufacturing processes and their impact on impurity levels. acs.org | Provides mechanistic insights, allows for in silico sensitivity analysis, helps define design space. acs.org | Optimizing process parameters to control critical quality attributes, including impurity content. acs.orgresearchgate.net |

Alongside predictive modeling, the development of more sensitive, specific, and rapid analytical technologies is crucial for comprehensive impurity profiling. pharmtech.com Advances in analytical instrumentation allow for the detection and characterization of impurities at increasingly lower levels, which is essential for ensuring product safety and meeting regulatory requirements. biomedres.usaquigenbio.com

Advanced Chromatographic and Hyphenated Techniques: High-Performance Liquid Chromatography (HPLC) remains a cornerstone of pharmaceutical analysis. pharmafocusasia.com However, modern advancements such as Ultra-Performance Liquid Chromatography (UPLC) offer significantly improved resolution, sensitivity, and speed. nih.govijprajournal.com For the analysis of Vonoprazan and its impurities, optimized reversed-phase liquid chromatography methods have been developed to ensure high-quality standards. nih.govdntb.gov.uaresearchgate.net

The coupling of chromatographic systems with mass spectrometry (MS), known as hyphenation, has become a powerful tool for impurity identification and characterization. biomedres.usnih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying unknown impurities by providing molecular weight and structural information. biomedres.usijprajournal.com For instance, LC-MS has been instrumental in identifying and characterizing process-related impurities in Vonoprazan fumarate. nih.gov A novel LC-ESI-MS/MS method has also been developed for the rapid and sensitive detection of N-nitroso vonoprazan. tandfonline.com Other hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are also widely used for volatile and semi-volatile impurities. biomedres.usnih.gov

Process Analytical Technology (PAT): Process Analytical Technology (PAT) represents a paradigm shift in pharmaceutical manufacturing, moving from post-production testing to real-time, in-process monitoring and control. europeanpharmaceuticalreview.comisa.org PAT utilizes online and inline analytical tools, such as spectroscopy and chromatography, to measure critical quality attributes (CQAs) of raw and in-process materials. bruker.com This real-time data allows for immediate adjustments to process parameters, ensuring consistent product quality and minimizing the formation of impurities. europeanpharmaceuticalreview.comeuropeanpharmaceuticalreview.com The implementation of PAT can lead to more efficient processing, reduced waste, and a greater understanding of the manufacturing process, ultimately enhancing the control strategy for impurities. europeanpharmaceuticalreview.comispe.org

Table 2: Overview of Novel Analytical Technologies for Impurity Profiling

| Technology | Principle | Advantages for Impurity Profiling | Relevance to this compound |

|---|---|---|---|

| UPLC (Ultra-Performance Liquid Chromatography) | Chromatographic separation using smaller particle size columns for higher efficiency. nih.gov | Faster analysis times, better resolution, and increased sensitivity compared to conventional HPLC. nih.gov | Enables rapid and efficient separation of Vonoprazan from its closely related impurities. |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of LC with the detection capabilities of MS. biomedres.us | Provides molecular weight and structural information for the identification of unknown impurities. biomedres.usijprajournal.com | Has been used to identify and characterize process-related impurities of Vonoprazan. nih.gov |

| HRMS (High-Resolution Mass Spectrometry) | Provides highly accurate mass measurements, facilitating elemental composition determination. nih.gov | Precise identification of known and unknown impurities, including genotoxic impurities. emanresearch.org | Can be used for the definitive structural elucidation of trace-level impurities like this compound. |

| PAT (Process Analytical Technology) | A system for designing, analyzing, and controlling manufacturing through timely measurements of critical attributes. bruker.comeuropeanpharmaceuticalreview.com | Enables real-time monitoring and control of processes to minimize impurity formation and ensure consistent quality. isa.orgeuropeanpharmaceuticalreview.com | Can be implemented in the Vonoprazan manufacturing process to monitor and control conditions that may lead to the formation of Impurity 1. |

Q & A

What analytical methods are recommended for detecting and quantifying Vonoprazan Impurity 1 in drug formulations?

Basic Research Question

A validated HPLC method is commonly used for impurity profiling. For example, a YMC-Pack Pro C18 column (4.6 mm × 150 mm, 3 µm) with gradient elution (mobile phase A: phosphate buffer-acetonitrile-isopropanol [92:4:4]; mobile phase B: phosphate buffer-acetonitrile [40:60]) achieves baseline separation of multiple impurities, including linearity (0.12–5.01 µg·mL⁻¹, r > 0.9990) and recovery rates of 94.72–100.67% . Detection at 220 nm ensures specificity for impurities with aromatic or conjugated systems.

Advanced Research Question

For enhanced sensitivity, UPLC-MS/MS with an ACQUITY BEH C18 column (1.7 µm particle size) and ESI+ ionization can detect trace impurities (LOQ: 0.12–0.13 µg·mL⁻¹). Optimize gradient conditions (acetonitrile/0.1% formic acid) and MRM transitions (e.g., m/z 346.04 → 314.97) to distinguish Impurity 1 from structurally similar metabolites like vonoprazan carboxylic acid (M1) .

How should researchers design stability studies for this compound under varying pH and storage conditions?

Basic Research Question

Follow ICH guidelines by exposing Impurity 1 to pH 1–13 buffers at 40°C for 24–72 hours. Use validated HPLC to monitor degradation products, ensuring method stability (RSD < 2.0% for retention time and peak area) . Include forced degradation studies (oxidative, thermal, photolytic) to identify potential transformation pathways.

Advanced Research Question

Leverage LC-MS to track degradation kinetics and identify transient intermediates. For example, in acidic conditions (pH 1.0), sulfonamide cleavage or pyrrole ring oxidation may occur. Compare fragmentation patterns (e.g., m/z shifts) with synthesized reference standards to confirm degradation pathways .

How can discrepancies in impurity profiles between synthetic batches be resolved?

Basic Research Question

Cross-validate analytical methods using spiked recovery tests (94–101% accuracy) and system suitability criteria (e.g., tailing factor < 2.0, theoretical plates > 2,000). Ensure column lot consistency, as stationary phase variations can alter impurity retention .

Advanced Research Question

Employ orthogonal techniques:

- NMR : Compare ¹H/¹³C spectra to confirm structural consistency.

- HRMS : Resolve isobaric impurities (e.g., C18H18FN3O2S vs. C17H18FN3O2S) with mass accuracy < 2 ppm .

- 2D-LC : Use heart-cutting to isolate co-eluting impurities for individual quantification .

What methodologies are suitable for structural elucidation of unknown impurities in vonoprazan formulations?

Advanced Research Question

Combine synthetic chemistry and spectroscopy:

- Synthesis : Replicate impurity formation using controlled reactions (e.g., sulfonation of pyrrole intermediates).

- MS/MS : Identify diagnostic fragments (e.g., m/z 205.06 for M1’s carboxylic acid moiety) .

- NMR/IR : Assign functional groups (e.g., 2-fluorophenyl protons at δ 7.2–7.8 ppm; sulfonyl stretching at 1150–1350 cm⁻¹) .

How do pharmacokinetic studies account for interactions between this compound and active metabolites?

Advanced Research Question

In rats, co-administer Impurity 1 with vonoprazan (10 mg·kg⁻¹) and quantify plasma levels via UPLC-MS/MS. Monitor AUC(0-t) and t1/2 to assess competitive metabolism. For example, vonoprazan’s t1/2 (2.97 h) vs. M1 (2.13 h) suggests CYP3A4-mediated oxidation differences .

What stress testing protocols are critical for evaluating Impurity 1’s robustness in formulations?

Basic Research Question

Perform thermal stress (40–60°C for 1–4 weeks) and photostability testing (ICH Q1B). Use HPLC to quantify degradation products, ensuring < 0.15% impurity thresholds per regulatory guidelines .

Advanced Research Question

Apply QbD principles:

- DoE : Vary temperature, humidity, and light intensity to model worst-case stability scenarios.

- Kinetic Modeling : Calculate activation energy (Ea) for degradation using Arrhenius plots .

How do HPLC and UPLC-MS/MS compare for impurity profiling in vonoprazan?

Basic Research Question

HPLC offers cost-effective separation (e.g., 20 µL injection, 1.0 mL·min⁻¹ flow rate) but lower resolution for co-eluting impurities. UPLC-MS/MS provides 3× faster analysis (1.07 min retention time) and 10× lower LOQ (0.04 µg·mL⁻¹) .

What synthetic pathways are implicated in Impurity 1 formation during vonoprazan synthesis?

Advanced Research Question

Impurities often arise from:

- Incomplete Sulfonation : Residual pyridin-3-ylsulfonyl intermediates.

- Dimethylamine Byproducts : Alkylation side reactions during final amine functionalization .

Synthesize and characterize these intermediates (e.g., CAS 312307-38-3) to confirm pathways .

How should researchers validate impurity quantification methods to meet regulatory standards?

Basic Research Question

Validate per ICH Q2(R1):

- Linearity : 5-point calibration (r² > 0.999).

- Precision : Intraday/interday RSD < 2.0%.

- Accuracy : Spike recovery 95–105% .

Advanced Research Question

Include matrix effect studies (98–104% recovery in plasma) and cross-validate with incurred sample reanalysis (ISR) to ensure reproducibility .

What regulatory criteria govern impurity control strategies for vonoprazan APIs?

Advanced Research Question

Per FDA/EMA guidelines:

- Identification Threshold : ≥0.10% impurities require structural confirmation.

- Qualification : Genotoxicity studies for impurities > 1.0 µg/day exposure.

- Method Sensitivity : LOD ≤ 0.05% of API concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.